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Clinical Profile of Eganelisib at a Glance

The table below summarizes key data on Eganelisib from the first-in-human phase 1/1b MARIO-1 trial
(NCT02637531) [1].

Aspect Details

Drug Name Eganelisib (IPI-549)

Target P13Ky (First-in-class, highly selective inhibitor)

Key Trial MARIO-1 (Phase 1/1b, N=219 in combination cohorts)
Recommended Phase 2 30 mg and 40 mg once daily (in combination with nivolumab)

Dose

Primary Efficacy Finding Anti-tumor activity observed in combination with nivolumab in patients

with advanced solid tumors, including in those who had progressed on
prior PD-1/PD-L1 inhibitors [1].

Common Grade 23 TRAEs Increased AST (13%), increased ALT (10%), rash (10%) [1].
(Combination)
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Aspect Details

Treatment-related Serious  Occurred in 13% of patients (e.g., pyrexia, rash, cytokine release
AEs (Combination) syndrome) [1].

Detailed Experimental Protocols from Key Studies

For fellow scientists, here are the methodologies from pivotal studies investigating Eganelisib.

¢ MARIO-1 Trial (Clinical)

o Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of eganelisib
as monotherapy and in combination with nivolumab in patients with advanced solid tumors [1].

o Study Design: Phase 1/1b, open-label, dose-escalation and expansion study.

o Patients: Adults with advanced solid tumors; prior treatment with immune checkpoint inhibitors
was permitted in specific cohorts [1].

o Treatment: In combination cohorts, eganelisib was administered orally once daily at 20, 30, or
40 mg, concurrently with nivolumab (240 mg Q2W or 480 mg Q4W) in continuous 28-day
cycles [1].

o Endpoints: Primary endpoints were incidence of dose-limiting toxicities (DLTs) and adverse
events (AEs). Secondary endpoints included pharmacokinetics (PK), pharmacodynamics (PD),
and objective response rate per RECIST 1.1 [1].

¢ Preclinical Study in Ovarian Cancer (Mechanistic)

o Objective: To determine if a PI3Ky inhibitor can enhance the antitumor effects of anti-PD-1
therapy in ovarian cancer and explore the underlying immunomolecular mechanism [2].

o In Vivo Model: Subcutaneous and intraperitoneal implantation mouse models of ovarian
cancer.

o Treatment: Mice were treated with a PI3Ky inhibitor (compound not named, but mechanism
identical to eganelisib) alone and in combination with an anti-PD-1 antibody [2].

o Analysis: Tumor growth was monitored. Flow cytometry and immunohistochemistry were used
to analyze immune cell populations (CD8+ T cells, MDSCs, TAMS) in the tumor
microenvironment. Expression of PD-L1 and signaling molecules (p-AKT) was also assessed

2].
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PI3Ky Inhibition in the Tumor Immune
Microenvironment

The following diagram illustrates the core mechanism by which PI3Ky inhibition, as with Eganelisib, is
thought to reprogram the tumor immune microenvironment to enhance anti-tumor immunity and synergize

with checkpoint inhibitors [2] [3].

PI3Ky Activation

Reprogams

Blocks Inhibition

Click to download full resolution via product page

This mechanism is foundational to its use in combination therapy. Eganelisib aims to convert "cold"

immunosuppressive tumors into "hot" immunoreactive ones, thereby sensitizing them to checkpoint

blockade [2].

Interpretation for Drug Development Professionals
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e Eganelisib is a Pioneer: The clinical data positions Eganelisib as the leading selective PI3Ky
inhibitor in development for oncology, primarily for its immune-modulating potential in combination
regimens [1] [2].

Focus on Combination Efficacy: Its value is not as a monotherapy but as a combination partner to
overcome resistance to PD-1/PD-L1 inhibitors, as shown in early-phase trials [1].

Differentiation from Other PI3K Inhibitors: It's crucial to distinguish Eganelisib from inhibitors of
other PI3K isoforms (e.g., PI3Ka, &). For instance, idelalisib (PI3Kd inhibitor) is approved for
hematologic malignancies but is associated with significant autoimmune toxicities [4]. Duvelisib
inhibits both PI3Kd and vy, but its dual activity may lead to a different toxicity profile compared to a
purely y-selective agent like Eganelisib [3].

How to Approach Comparative Analysis

A definitive head-to-head comparison of clinical efficacy between Eganelisib and other selective PI3Ky

inhibitors is not yet possible, as similar late-stage clinical data for other compounds is not available in the

public domain. For a complete and current analysis, I recommend:

¢ Monitoring Clinical Trial Registries: Track the status of Eganelisib's phase 2 trials (e.g., in triple-
negative breast cancer and renal cell carcinoma) and search for competing PI3Ky inhibitors on

platforms like ClinicalTrials.gov.
¢ Reviewing Subsequent Publications: The MARIO-1 trial data has been published, and future

papers from its expansion cohorts and subsequent phase 2 studies will provide more robust efficacy

data.
¢ Analyzing Conference Proceedings: Look for updated results presented at major oncology
conferences (ASCO, ESMO), which often contain the most recent data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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gammae-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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